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The following table summarizes the frequency of nausea and vomiting observed in clinical trials, which is

crucial for understanding the scope of the issue.

Trial Phase /
Population

Nausea
(All
Grades)

Nausea
(Grade 3/4)

Vomiting (All
Grades)

Vomiting
(Grade 3/4)

Source
(Citation)

Phase 1 (Japanese

patients with solid
tumors) [1] [2]

72.2% Information

Not
Specified

Not Reported Not

Reported

Cancer Sci.
2021

Phase 1 (Patients
with advanced solid

tumors or
lymphomas) [3]

72.0% Information
Not

Specified

35.5%
(Anemia

reported,
vomiting rate

implied as
common)

Information
Not

Specified

OncLive 2023

Phase 3 MANTRA
(Patients with

dedifferentiated
liposarcoma) [4]

Most
Frequent

TEAE

Not
Reported

Most Frequent
TEAE

Not
Reported

CancerNetwork
2023
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Management and Prevention Strategies

While the search results do not provide explicit prevention protocols, they reveal critical dosing strategies

and safety information that form the basis for effective management.

Intermittent Dosing is Key: A primary strategy to mitigate hematologic and gastrointestinal toxicities,

including nausea and vomiting, is using an intermittent dosing schedule [3]. One established
schedule is 260 mg once daily on days 1-3 and 15-17 of a 28-day cycle. This approach was found

to be more tolerable than extended/continuous schedules [3].
Dose Adjustments for Toxicity: Clinical protocols allow for dose reductions and interruptions to

manage adverse events [3]. The high rate of dose reductions (44.2% in the MANTRA trial) indicates
this is a standard and expected management action [4].

Standard Antiemetic Therapy: Although not explicitly detailed in the results, one source notes that
grade 3 nausea was not considered a dose-limiting toxicity (DLT) if it resolved to grade ≤2 within 48
hours after standard therapy [1]. This confirms that prophylactic and rescue antiemetic medications
are a foundational component of management.

Experimental Protocol for Toxicity Management

For researchers designing clinical trials, the following workflow outlines a standard protocol for managing

nausea and vomiting, based on common practices and information from the studies. Adherence to such a

protocol was critical for defining Dose-Limiting Toxicities (DLTs) in the phase 1 trials [1] [5].
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Patient on Milademetan Protocol

Administer Prophylactic
Antiemetic Regimen

Monitor for GI Toxicity
(Nausea/Vomiting)

Grade 1-2 Event Occurs Grade 3 Event Occurs

Cycle 1 DLT Period

Continue Milademetan
with Supportive Care

Implement Rescue
Antiemetic Therapy

Assess Resolution
within 48-72 hours

Toxicity Resolves
to Grade ≤2?

Resume Treatment
if Clinical Benefit

Yes

Consider Dose
Reduction/Interruption

No

Not a DLT Potential DLT
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Frequently Asked Questions (FAQs)

Q1: What is the most effective dosing schedule for milademetan to minimize GI toxicity? A1: An

intermittent schedule (e.g., 260 mg once daily for 3 days, followed by 11 days off, repeated twice per 28-day

cycle) has been shown to better mitigate toxicities, including nausea and thrombocytopenia, compared to

continuous dosing, while maintaining efficacy [3].

Q2: Are nausea and vomiting considered Dose-Limiting Toxicities (DLTs) in clinical trials? A2:

Typically, they are not automatically classified as DLTs. Per phase I study protocols, grade 3 nausea or

vomiting was not considered a DLT if it resolved to grade ≤2 within 48 hours with standard antiemetic

therapy [1] [5].

Q3: How common are dose adjustments due to milademetan's side effects? A3: Dose adjustments are

common. In the phase 3 MANTRA trial, 44.2% of patients required a dose reduction. In earlier trials, over

20% of patients on the recommended dose required either a reduction or interruption, primarily for

hematologic toxicities, which often co-occur with GI events [4] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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